An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical information regarding its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity. The strategic placement of the fluorine atom and the nitro group on the phenyl ring, combined with the versatile piperidin-4-one core, makes this compound a valuable intermediate in the development of novel therapeutics. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors.
Introduction: The Strategic Importance of Fluorinated Piperidinones
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. The piperidin-4-one core, in particular, serves as a versatile synthetic intermediate, amenable to a wide range of chemical transformations to generate diverse libraries of compounds for biological screening.[2][3]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.[4] Similarly, the nitro group, a strong electron-withdrawing group, can serve as a handle for further functionalization, often through reduction to the corresponding aniline, or it can be a key pharmacophoric element itself. The combination of these features in 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one makes it a highly valuable and strategic intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key physicochemical properties of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are summarized below.
| Property | Value | Source |
| CAS Number | 439097-58-2 | [5] |
| Molecular Formula | C₁₁H₁₁FN₂O₃ | [5] |
| Molecular Weight | 238.22 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Purity | Typically available at ≥97% | [5] |
| Storage | Store at room temperature | [5] |
Synthesis and Mechanistic Considerations
Figure 1: Proposed synthetic workflow for 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one.
Causality Behind Experimental Choices:
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Nucleophilic Aromatic Substitution (SNA): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group. The secondary amine of piperidin-4-one acts as the nucleophile.
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Choice of Base: An appropriate base, such as potassium carbonate or triethylamine, is crucial to deprotonate the piperidin-4-one, increasing its nucleophilicity. The choice of a non-nucleophilic base is essential to avoid competing side reactions.
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Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this type of reaction as it can solvate the cationic species and does not interfere with the nucleophile.
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Temperature: Heating is typically required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Step-by-Step Methodology (Proposed):
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To a solution of piperidin-4-one (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the piperidine nitrogen.
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Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are not publicly available, we can predict the key spectral features based on the analysis of analogous compounds and the known effects of the constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons.
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Aromatic Region (δ 7.0-8.5 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to both H-H and H-F coupling. The proton ortho to the nitro group is expected to be the most downfield.
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Piperidine Protons (δ 2.5-4.0 ppm): The piperidine ring protons will likely appear as two sets of triplets or multiplets, corresponding to the protons adjacent to the nitrogen and those adjacent to the carbonyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework.
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Carbonyl Carbon: A signal in the downfield region (δ > 200 ppm) is characteristic of the ketone carbonyl carbon.
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Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and nitro substituents. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
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Piperidine Carbons: Signals for the piperidine carbons are expected in the aliphatic region (δ 40-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
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C=O Stretch (Ketone): A strong absorption band is expected around 1710-1730 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong absorption bands are anticipated around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
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C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹.
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C-N Stretch (Aromatic Amine): An absorption band around 1300-1350 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.22 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the piperidine ring.
Chemical Reactivity and Synthetic Utility
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a trifunctional molecule, with three primary sites of reactivity: the nitro group, the ketone, and the aromatic ring. This polyfunctionality makes it a versatile intermediate for the synthesis of more complex molecules.
Figure 2: Reactivity map of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl). This transformation is fundamental in drug discovery, as the resulting aniline is a key precursor for the synthesis of a wide range of heterocycles and other functional groups.
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Reactions at the Ketone: The carbonyl group of the piperidin-4-one is susceptible to nucleophilic attack.
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Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols.
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Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to introduce further diversity at the 4-position of the piperidine ring.
-
-
Nucleophilic Aromatic Substitution: While the fluorine atom serves as a leaving group in the synthesis of the parent compound, under certain conditions, it can be displaced by other strong nucleophiles. The presence of the ortho-piperidine and para-nitro groups significantly activates the fluorine for substitution.
Applications in Drug Discovery and Development
Substituted piperidin-4-ones are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, the related compound, 1-(4-nitrophenyl)piperidin-2-one, is a known intermediate in the synthesis of the anticoagulant drug Apixaban.[5][6][7] Given this precedent, 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a highly promising starting material for the synthesis of novel drug candidates. The strategic placement of the fluoro and nitro groups offers opportunities for fine-tuning the electronic and steric properties of the final molecules, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is not widely available, general precautions for handling aromatic nitro compounds and piperidine derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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In case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its synthesis is accessible through standard organic transformations, and its multiple points of reactivity offer a plethora of opportunities for the generation of diverse and complex molecular scaffolds. This technical guide provides a foundational understanding of its properties and potential applications, empowering researchers to leverage this valuable intermediate in the quest for novel therapeutics.
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